(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of appropriate aldehydes and hydrazines, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 5-formyl-1-methyl-1H-pyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(5-Carboxy-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Reduction: 3-(5-Hydroxymethyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Substitution: Various N-alkylated pyrazole derivatives.
Scientific Research Applications
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol-pyrazole derivative with antifungal activity.
3-(5-Carboxy-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: An oxidation product of the target compound.
3-(5-Hydroxymethyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: A reduction product of the target compound.
Uniqueness
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural features, including the formyl group and the conjugated double bond in the prop-2-enoic acid moiety.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(E)-3-(5-formyl-1-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-10-7(5-11)6(4-9-10)2-3-8(12)13/h2-5H,1H3,(H,12,13)/b3-2+ |
InChI Key |
NEYRFNYSWJJTOX-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)/C=C/C(=O)O)C=O |
Canonical SMILES |
CN1C(=C(C=N1)C=CC(=O)O)C=O |
Origin of Product |
United States |
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